molecular formula C15H22N2O3S B2418698 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide CAS No. 2415629-37-5

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide

Cat. No. B2418698
CAS RN: 2415629-37-5
M. Wt: 310.41
InChI Key: MJEZITATFBCUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and other immune cells. By inhibiting BTK, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide can block the signaling pathways that promote the growth and survival of cancer cells and the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of BTK activity, reduction in the production of inflammatory cytokines, and induction of apoptosis (programmed cell death) in cancer cells. These effects are dose-dependent and have been observed in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it a convenient and effective treatment option for patients. However, one limitation of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations in clinical settings.

Future Directions

There are several future directions for the research and development of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide. One direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy and reduce the risk of drug resistance. Another direction is to investigate its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide in clinical settings.
In conclusion, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide is a promising small molecule inhibitor that has shown potential for the treatment of various cancers and autoimmune diseases. Its high selectivity for BTK and oral bioavailability make it a convenient and effective treatment option for patients. Future research and development of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide will further enhance our understanding of its mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide involves several steps. The first step is the reaction of 4-(bromomethyl)furan-3-carboxylic acid with thiomorpholine to form the intermediate compound, 4-((4-thiomorpholin-4-yl)oxan-4-yl)methyl)furan-3-carboxylic acid. This intermediate is then treated with oxalyl chloride and dimethylformamide to form the corresponding acid chloride, which is then reacted with 4-aminobenzonitrile to form N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide.

Scientific Research Applications

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. Preclinical studies have shown that N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide can inhibit the growth of cancer cells and reduce inflammation in autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide in patients with lymphoma, leukemia, and autoimmune diseases such as lupus and rheumatoid arthritis.

properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c18-14(13-1-6-20-11-13)16-12-15(2-7-19-8-3-15)17-4-9-21-10-5-17/h1,6,11H,2-5,7-10,12H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEZITATFBCUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=COC=C2)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}furan-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.